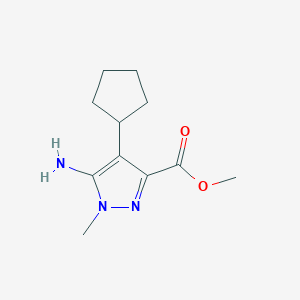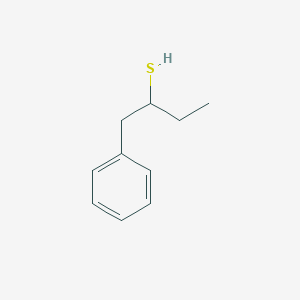
1-Phenylbutane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butane chain with a phenyl group at the first carbon. This compound is a member of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or skunk spray.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-Phenylbutane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.
Comparison with Similar Compounds
Methanethiol (CH_3SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Ethanethiol (C_2H_5SH): Another simple thiol, commonly used as an odorant and in organic synthesis.
1-Butanethiol (C_4H_9SH): Similar to 1-Phenylbutane-2-thiol but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and physical properties. The phenyl group can provide additional stability and can participate in π-π interactions, making it distinct from simpler thiols .
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-phenylbutane-2-thiol |
InChI |
InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
WDZXMWCVLSAJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


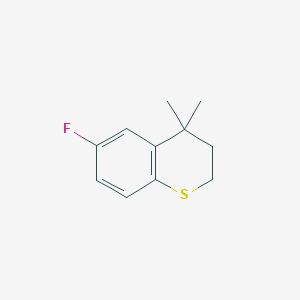
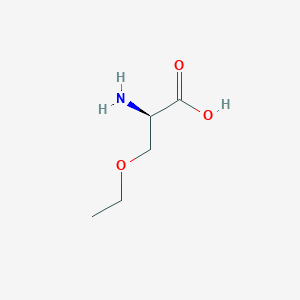
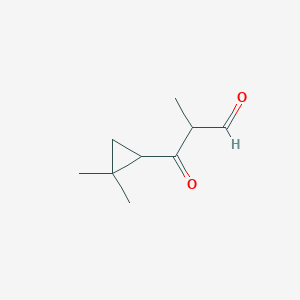

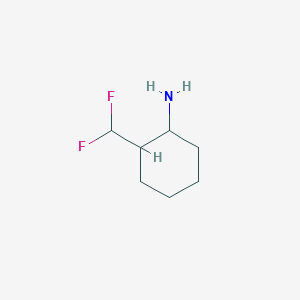
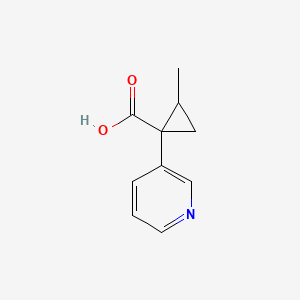
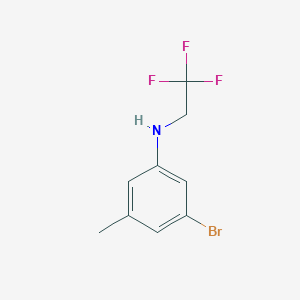

![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)
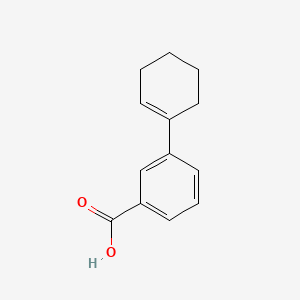

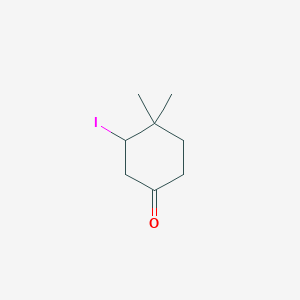
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)
